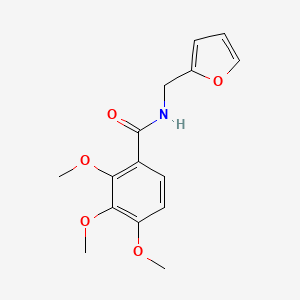

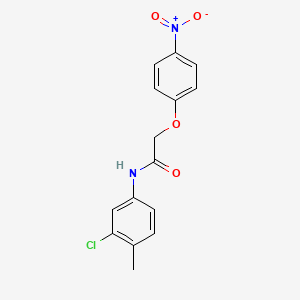

4-benzyl-N-(5-bromo-2-fluorobenzylidene)-1-piperazinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 4-benzyl-N-(5-bromo-2-fluorobenzylidene)-1-piperazinamine involves complex reactions that yield diverse bromodimethoxy benzyl piperazines, as demonstrated in a study where a series of seven regioisomeric bromodimethoxy benzyl piperazines were synthesized and evaluated using GC-MS and FT-IR. These processes highlight the intricacy of synthesizing benzylpiperazine derivatives and their analytical profiles (Abdel-Hay et al., 2014).

Molecular Structure Analysis

The molecular structure of related piperazine derivatives showcases similarities in molecular conformations, yet differences in intermolecular interactions. This variance is highlighted in the analysis of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, underscoring the importance of structural analysis in understanding the physical properties and potential applications of these compounds (Mahesha et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of 4-benzyl-N-(5-bromo-2-fluorobenzylidene)-1-piperazinamine and related compounds involve significant transformations. For instance, the synthesis and identification of new metabolites from 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride highlight the compound's metabolic pathways in rats, such as O-demethylation and N-dealkylation (Kawashima et al., 1991).

Physical Properties Analysis

Understanding the physical properties of 4-benzyl-N-(5-bromo-2-fluorobenzylidene)-1-piperazinamine-related compounds involves examining their solubility, melting points, and other characteristics critical to their application in various fields. These properties are crucial for determining the compound's stability, reactivity, and suitability for specific applications.

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity with different chemicals, stability under various conditions, and potential for forming derivatives, are vital for their application in pharmaceuticals, materials science, and other areas. These characteristics are determined through comprehensive analyses, including NMR spectroscopy and X-ray crystallography, providing insights into the compounds' chemical behavior (Elix et al., 1986).

Applications De Recherche Scientifique

Synthesis and Characterization

Research on compounds closely related to 4-benzyl-N-(5-bromo-2-fluorobenzylidene)-1-piperazinamine involves detailed synthetic routes and structural determinations. For instance, methods for the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, a compound structurally similar to the requested chemical, have been developed through reactions involving Grignard reagents, showcasing the versatility of piperazine derivatives in chemical synthesis (Proszenyák et al., 2005). Additionally, analogs of cytotoxic compounds involving the piperidin-4-one ring structure have been synthesized and characterized, highlighting the structural diversity achievable with modifications at the benzylidene moiety (Lagisetty et al., 2009).

Bioactivities

Significant research has focused on the bioactive properties of compounds incorporating the piperazine structure. New Mannich bases with piperazines have been synthesized, demonstrating a range of cytotoxic, anticancer, and enzyme inhibitory effects. These compounds, with varied substituents on the piperazine ring, have been evaluated for their bioactivities, suggesting potential for therapeutic applications (Gul et al., 2019).

Molecular Interactions and Applications

The study of molecular interactions and potential applications of compounds similar to 4-benzyl-N-(5-bromo-2-fluorobenzylidene)-1-piperazinamine extends to areas such as photodynamic therapy and antimicrobial activities. For example, new zinc phthalocyanine compounds with high singlet oxygen quantum yield have been synthesized, featuring benzylideneamino substituents for enhanced photodynamic therapy applications (Pişkin et al., 2020). Furthermore, the synthesis of fluorobenzamides containing thiazole and thiazolidine has been explored for their promising antimicrobial analogs, showcasing the incorporation of fluorine atoms to enhance antimicrobial activity (Desai et al., 2013).

Propriétés

IUPAC Name |

(E)-N-(4-benzylpiperazin-1-yl)-1-(5-bromo-2-fluorophenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrFN3/c19-17-6-7-18(20)16(12-17)13-21-23-10-8-22(9-11-23)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLWFTIOHJWNHS-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C=CC(=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=C(C=CC(=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-[(E)-(5-bromo-2-fluorophenyl)methylidene]piperazin-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)

![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)

![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)

![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)

![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)